molecular formula C2H2ClO4P-2 B138896 (Chloroacetyl)phosphonic acid CAS No. 131711-04-1

(Chloroacetyl)phosphonic acid

Cat. No. B138896
M. Wt: 156.46 g/mol
InChI Key: WNRQTPHCNDLIOO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(Chloroacetyl)phosphonic acid, also known as CAPA, is an organophosphorus compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. CAPA is widely used in various industries, including agriculture, pharmaceuticals, and manufacturing.

Mechanism Of Action

(Chloroacetyl)phosphonic acid acts as a phosphorylating agent, which means it can transfer a phosphate group to other molecules. This property makes (Chloroacetyl)phosphonic acid useful in the synthesis of peptides and nucleotides. (Chloroacetyl)phosphonic acid can also inhibit the activity of certain enzymes by phosphorylating them, leading to their inactivation.

Biochemical And Physiological Effects

(Chloroacetyl)phosphonic acid has been shown to have various biochemical and physiological effects. Studies have shown that (Chloroacetyl)phosphonic acid can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes (Chloroacetyl)phosphonic acid useful in the treatment of Alzheimer's disease. (Chloroacetyl)phosphonic acid has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

(Chloroacetyl)phosphonic acid has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized and purified. (Chloroacetyl)phosphonic acid is also stable under a wide range of conditions, making it useful in various experiments. However, (Chloroacetyl)phosphonic acid is highly toxic and can be dangerous if not handled properly. Therefore, it should be used with caution in the laboratory.

Future Directions

There are several future directions for research on (Chloroacetyl)phosphonic acid. One area of interest is the development of (Chloroacetyl)phosphonic acid-based drugs for the treatment of Alzheimer's disease and cancer. Another area of interest is the synthesis of (Chloroacetyl)phosphonic acid analogs with improved properties, such as increased stability and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of (Chloroacetyl)phosphonic acid and its effects on various biological systems.
Conclusion
In conclusion, (Chloroacetyl)phosphonic acid is a highly versatile compound with various applications in scientific research. Its unique properties make it useful in the synthesis of peptides and nucleotides, as well as in the development of drugs and agrochemicals. While (Chloroacetyl)phosphonic acid has several advantages for lab experiments, it is also highly toxic and should be handled with caution. Further research is needed to fully understand the potential of (Chloroacetyl)phosphonic acid in various fields.

Scientific Research Applications

(Chloroacetyl)phosphonic acid has been extensively studied for its various applications in scientific research. It is widely used as a phosphorylating agent in the synthesis of peptides and nucleotides. (Chloroacetyl)phosphonic acid has also been used as a precursor in the synthesis of phosphorus-containing drugs and agrochemicals. In addition, (Chloroacetyl)phosphonic acid is used as a reagent in the analysis of amino acids and peptides.

properties

CAS RN

131711-04-1

Product Name

(Chloroacetyl)phosphonic acid

Molecular Formula

C2H2ClO4P-2

Molecular Weight

156.46 g/mol

IUPAC Name

(2-chloroacetyl)phosphonic acid

InChI

InChI=1S/C2H4ClO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7)

InChI Key

WNRQTPHCNDLIOO-UHFFFAOYSA-L

SMILES

C(C(=O)P(=O)(O)O)Cl

Canonical SMILES

C(C(=O)P(=O)([O-])[O-])Cl

synonyms

chloroacetylphosphonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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